1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate

Anticoagulant Drug Discovery Factor Xa Inhibition Pharmaceutical Intermediates

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2), also known as Methyl 4-Boc-piperazine-2-carboxylate, is a piperazine-derived heterocyclic building block with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol. This compound features a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a methyl ester.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 129799-08-2
Cat. No. B044663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate
CAS129799-08-2
Synonyms1,3-Piperazinedicarboxylic Acid 1-(1,1-Dimethylethyl) 3-methyl Ester;  2-(Methoxycarbonyl)-4-(tert-butoxycarbonyl)-piperazine;  Piperazine-1,3-dicarboxylic Acid 1-tert-Butyl 3-Methyl Ester;  tert-Butyl 3-(methoxycarbonyl)piperazine-1-carboxylate; 
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3
InChIKeyQUKAHFCVKNRRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) Procurement and Technical Profile


1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2), also known as Methyl 4-Boc-piperazine-2-carboxylate, is a piperazine-derived heterocyclic building block with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol [1]. This compound features a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a methyl ester [1]. As a critical pharmaceutical intermediate, it serves as a key precursor in the synthesis of advanced bioactive molecules, including potent factor Xa inhibitors and irreversible KRas G12C inhibitors, leveraging its orthogonal protecting groups for selective deprotection and further derivatization in complex synthetic pathways .

Why Simple Substitution of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) Is Not Feasible in Advanced Synthesis


In a research and industrial procurement context, substituting 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) with seemingly analogous piperazine derivatives (e.g., chiral salts like (R)-1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride or regioisomers like 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate) is not a straightforward or low-risk action . Each structural variant possesses a distinct combination of protecting groups (Boc vs. Cbz), ester position (1,3- vs. 1,2-dicarboxylate), and stereochemistry (racemic mixture vs. single enantiomer salt) that governs orthogonal deprotection strategies, synthetic yield, and the final stereochemical outcome of the target molecule . Direct replacement with a generic alternative, such as an N-Cbz-protected piperazine, fundamentally alters the required deprotection conditions (hydrogenation vs. acidic cleavage) and can lead to incompatible reaction pathways or complete synthetic failure, particularly when the compound is intended for use in patented pharmaceutical syntheses where specific substitution patterns are required for biological activity .

Quantitative Differentiation Evidence for 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) in Synthesis


Critical Intermediate Status in Factor Xa Inhibitor Synthesis vs. Non-Functionalized Piperazines

The compound is specifically employed as a building block for preparing N,N-Dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines and 4-((4-arylsulfonyl)-2-oxo-piperazin-1-ylmethyl)-benzamidines, a class of potent factor Xa inhibitors . In contrast, unfunctionalized piperazine or simpler N-Boc-piperazine lacks the essential 2-carboxylate moiety required for introducing the benzamidine pharmacophore. The target compound's 1-Boc and 3-methyl ester groups provide orthogonal protection, enabling sequential derivatization steps critical for achieving high affinity for the Factor Xa active site.

Anticoagulant Drug Discovery Factor Xa Inhibition Pharmaceutical Intermediates

Purity Specifications for Reproducible Chemical Development vs. Lower-Grade Piperazine Intermediates

Reputable suppliers specify a minimum purity of ≥98% for this compound, as determined by HPLC or NMR, with a total impurity specification of ≤1.0% . While many generic piperazine derivatives may be offered at lower technical grades (e.g., 95%), the higher purity standard for CAS 129799-08-2 is specifically tailored to meet the rigorous quality control demands of pharmaceutical intermediate manufacturing. Using a lower-purity analog introduces the risk of unidentified impurities that could compromise subsequent reaction steps or necessitate costly additional purification.

Quality Control Pharmaceutical Manufacturing Chemical Sourcing

Strategic Orthogonal Protection for Selective Deprotection vs. Dual-Boc-Protected Analogs

The strategic differentiation lies in its orthogonal protecting group system: an acid-labile Boc group at the N1 position and a base/nucleophile-labile methyl ester at the C3 position [1]. This allows for the selective removal of the Boc group under acidic conditions (e.g., TFA/DCM) to reveal a free amine, while the methyl ester remains intact for subsequent amide coupling or reduction [2]. In contrast, a comparator like 1,4-diBoc-piperazine-2-carboxylic acid (an intermediate in its own synthesis) lacks this orthogonality; both Boc groups are removed under identical acidic conditions, preventing sequential derivatization and limiting its utility in the synthesis of complex molecules like irreversible KRas G12C inhibitors where precise, stepwise functionalization is mandated .

Protecting Group Strategy Peptide Mimetics Heterocyclic Chemistry

Proven Utility in Irreversible KRas G12C Inhibitor Synthesis vs. General Heterocyclic Building Blocks

The compound is explicitly cited in patent literature as an intermediate for the preparation of molecules that irreversibly inhibit the activity of KRas G12C, a validated oncology target . This is a high-value, highly specific application space that is distinct from the broader, non-specific use of many piperazine building blocks. A general heterocyclic building block like ethyl piperazine-1-carboxylate has no documented or claimed role in this specific drug class. The defined regio- and stereochemistry (as a racemic or resolved intermediate) provided by CAS 129799-08-2 is a structural prerequisite for accessing the chemical space outlined in these KRas G12C inhibitor patents, where the piperazine core serves as a critical linker between the warhead and the binding pocket recognition element.

Oncology KRAS G12C Inhibitors Targeted Covalent Inhibitors

Calculated Lipophilicity Profile Favoring Central Nervous System (CNS) Penetration Over Higher LogP Analogs

The compound possesses a calculated LogP (cLogP) value of approximately 0.4 (XLogP3), indicating moderate lipophilicity [1]. This value falls within the optimal range for drug candidates targeting the central nervous system (CNS), where a LogP between 1 and 3 is generally favored for blood-brain barrier penetration, but values closer to 0 are associated with lower non-specific binding [2]. In contrast, related analogs like 1-tert-butyl 3-ethyl piperazine-1,3-dicarboxylate, which substitutes a methyl ester for a larger ethyl ester, would exhibit a higher cLogP, potentially shifting its ADME profile away from optimal CNS parameters and towards a different therapeutic application space (e.g., anti-inflammatory agents) . The lower cLogP of CAS 129799-08-2 makes it a more suitable building block for synthesizing CNS-active compounds with reduced promiscuity and lower risk of phospholipidosis.

ADME CNS Drug Design Lipophilicity

High-Value Procurement and Research Application Scenarios for 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate


Synthesis of Orthogonally Protected Peptidomimetics and Factor Xa Inhibitors

In a medicinal chemistry laboratory developing next-generation oral anticoagulants, 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) is procured as a key starting material. The compound is utilized for the sequential introduction of a sulfonyl group at the N1-position (after Boc deprotection) and subsequent amide formation at the C3-methyl ester to generate a focused library of 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines, a chemotype known for potent Factor Xa inhibition . The orthogonal protecting groups ensure high synthetic efficiency and purity, directly impacting the speed and success of the lead optimization campaign [1].

Sourcing a High-Purity Intermediate for KRas G12C Inhibitor Process Development

A process chemistry group at a contract development and manufacturing organization (CDMO) sources commercial quantities of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) with a certified purity of ≥98% by HPLC . This compound is used to follow a patented route for the synthesis of an irreversible KRas G12C inhibitor API . The high purity specification minimizes the risk of carrying through unknown impurities from the starting material, which simplifies downstream purification and ensures consistent product quality during scale-up and validation batches.

Development of CNS-Penetrant Drug Candidates with Optimized Lipophilicity

Researchers in a CNS drug discovery unit select 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) as a preferred piperazine scaffold over more lipophilic ethyl ester analogs. The calculated XLogP3 of 0.4 for this compound suggests that incorporating it into larger molecular architectures will help maintain the final drug candidate within a favorable lipophilicity range for blood-brain barrier penetration [2]. This strategic choice, guided by early-stage in silico ADME predictions, increases the likelihood of generating development candidates with appropriate CNS exposure and reduced off-target pharmacology [3].

As a Reference Standard in Analytical Method Development for Impurity Profiling

An analytical chemistry department utilizes a highly characterized sample of 1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 129799-08-2) as a reference standard to develop and validate a stability-indicating HPLC method . This method is crucial for quantifying residual starting material and monitoring for the presence of the des-Boc or hydrolyzed acid impurities in a final drug substance. The compound's well-defined structure and commercial availability at high purity make it an ideal system suitability standard for ensuring the accuracy and robustness of the analytical procedure.

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